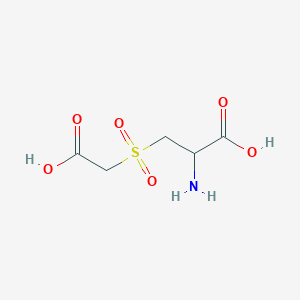

2-氨基-3-(羧甲基磺酰基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-amino-3-(carboxymethylsulfonyl)propanoic Acid” is a compound that falls under the category of amino acids . Amino acids are organic compounds that combine to form proteins. They are essential to life and have a variety of roles in metabolism. One of their key tasks is to provide the body with the essential building blocks used for the biosynthesis of proteins .

科学研究应用

缓蚀

基于氨基酸的缓蚀剂,包括 2-氨基-3-(羧甲基磺酰基)丙酸的衍生物,已被合成并研究了其在保护低碳钢免受腐蚀方面的有效性。这些抑制剂以其独特的咪唑鎓两性离子结构为特征,显示出显着的抑制效率,一项研究报告称在低浓度下效率高达 96.08%。电化学阻抗和动电位极化方法,以及量子化学参数和分子动力学模拟,已被用于研究它们的反应性和吸附行为,揭示这些两性离子根据其结构充当阴极或混合型抑制剂 (Srivastava 等人,2017)。

丙酸回收

丙酸从水溶液中回收的工艺对于各个行业至关重要,通过使用特定的萃取剂(如 Aliquat 336)与不同的稀释剂相结合,该工艺得到了增强。研究重点是分配系数、负载比和平衡络合常数,以优化萃取过程。这项研究对于设计用于丙酸回收的高效反应萃取工艺至关重要,证明了化学萃取方法优于物理方法的潜力 (Keshav 等人,2009)。

聚合物科学

在聚合物科学中,3-(氨基硫羰基硫代)丙酸的合成方法(生物活性 2-硫代-1,3-噻喃-4-酮的中间体)突出了 2-氨基-3-(羧甲基磺酰基)丙酸衍生物的多功能性。这些方法(包括二硫代氨基甲酸酯法)强调了快速合成的潜力,影响了新材料和药物的开发 (Orlinskii,1996)。

作用机制

Target of Action

It is structurally similar to carbocisteine , a known mucolytic drug used in the relief of respiratory conditions associated with increased mucus viscosity . Therefore, it’s plausible that ((Carboxymethyl)sulfonyl)alanine may also target the mucus in the respiratory tract.

Mode of Action

Drawing parallels from carbocisteine, it could potentially alleviate respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled .

Biochemical Pathways

It’s worth noting that similar compounds like β-alanine have been found to protect key physiological functions of brain cells exposed to acute stroke-mimicking conditions .

Result of Action

Based on its potential similarity to carbocisteine, it could potentially reduce sputum viscosity, cough, dyspnea, and fatigue, and prevent pulmonary infections by decreasing accumulated mucus in the respiratory tract .

属性

IUPAC Name |

2-amino-3-(carboxymethylsulfonyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO6S/c6-3(5(9)10)1-13(11,12)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVSDDKFFZCXRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(carboxymethylsulfonyl)propanoic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2919391.png)

![Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)

![ethyl 3-({[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2919412.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2919413.png)